2-(3-Aminopropyl)cyclopentan-1-ol

Description

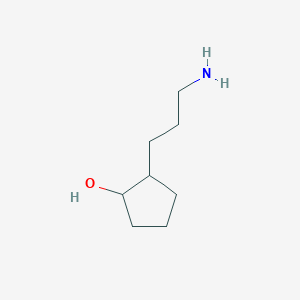

2-(3-Aminopropyl)cyclopentan-1-ol is a bicyclic organic compound featuring a cyclopentanol backbone substituted with a 3-aminopropyl group. The compound’s primary functional groups—a hydroxyl (-OH) and a primary amine (-NH2)—endow it with polar and reactive properties, making it a candidate for chiral synthesis, ligand design, or bioactive molecule development .

Properties

IUPAC Name |

2-(3-aminopropyl)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c9-6-2-4-7-3-1-5-8(7)10/h7-8,10H,1-6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFCAUANGFSTPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopropyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 3-aminopropylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst . The reaction conditions often include a solvent like methanol or ethanol and a temperature range of 20-40°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopropyl)cyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Cyclopentanone derivatives or carboxylic acids.

Reduction: Primary amines.

Substitution: Amides, imines, and other nitrogen-containing compounds.

Scientific Research Applications

2-(3-Aminopropyl)cyclopentan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Aminopropyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Comparative Insights:

This property is critical in drug design for target binding . The benzylcyclopropane group in (2-benzylcyclopropyl)methanol introduces steric hindrance and aromaticity, which are absent in the aminopropyl-substituted cyclopentanols .

Stereochemical Complexity: The rac-(1R,2R)-2-(piperazin-1-yl)cyclopentan-1-ol exhibits stereoisomerism due to its cyclopentanol and piperazine groups. In contrast, this compound’s simpler structure may reduce synthetic complexity but limit chiral resolution utility .

Application Potential: Pharmaceuticals: 1-(1-Aminobutan-2-yl)cyclopentan-1-ol is reported in drug intermediate synthesis, suggesting that this compound could similarly serve in β-blocker or antiviral agent development. However, its shorter alkyl chain may alter bioavailability compared to the butyl analog . Material Science: Cyclopropane derivatives like (2-benzylcyclopropyl)methanol are used in strain-promoted polymers. The aminopropyl group in this compound could instead facilitate covalent bonding in hydrogel matrices .

Research Findings and Limitations

- Synthetic Accessibility: Cyclopentanol derivatives with amine substituents typically require multi-step synthesis, including cyclization and reductive amination. For example, 1-(1-Aminobutan-2-yl)cyclopentan-1-ol is synthesized via Grignard reactions followed by amine protection/deprotection .

- Toxicity and Safety: Piperazine-containing analogs (e.g., rac-(1R,2R)-2-(piperazin-1-yl)cyclopentan-1-ol) may exhibit neurotoxicity risks, whereas primary amines like this compound could have lower toxicity profiles but require empirical validation .

- Data Gaps: No peer-reviewed studies directly addressing this compound were identified. Most inferences are drawn from structural analogs, highlighting the need for targeted research on its physicochemical and biological properties.

Biological Activity

2-(3-Aminopropyl)cyclopentan-1-ol, with the chemical formula CHNO and CAS number 937650-42-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

- Neuroprotective Effects : The structure of the compound suggests potential interactions with neurotransmitter systems, which could lead to neuroprotective effects.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Receptor Interaction : The compound may interact with various receptors in the central nervous system, influencing neurotransmitter release and neuronal excitability.

- Enzyme Modulation : It may modulate the activity of enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that while the compound exhibits some antimicrobial activity, further optimization may be needed to enhance its efficacy.

Neuroprotective Potential

Another study investigated the neuroprotective effects of this compound in a model of oxidative stress. The results demonstrated that:

- Treatment with the compound significantly reduced cell death in neuronal cultures exposed to oxidative stress.

- It was observed to decrease reactive oxygen species (ROS) levels, suggesting an antioxidant mechanism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.